4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide 4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 921556-58-3
VCID: VC4264009
InChI: InChI=1S/C16H19N3O3/c1-11(2)10-17-16(21)15-13(22-3)9-14(20)19(18-15)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,17,21)
SMILES: CC(C)CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2
Molecular Formula: C16H19N3O3
Molecular Weight: 301.346

4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide

CAS No.: 921556-58-3

Cat. No.: VC4264009

Molecular Formula: C16H19N3O3

Molecular Weight: 301.346

* For research use only. Not for human or veterinary use.

4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide - 921556-58-3

Specification

CAS No. 921556-58-3
Molecular Formula C16H19N3O3
Molecular Weight 301.346
IUPAC Name 4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide
Standard InChI InChI=1S/C16H19N3O3/c1-11(2)10-17-16(21)15-13(22-3)9-14(20)19(18-15)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,17,21)
Standard InChI Key JAINQLYXCRTMJV-UHFFFAOYSA-N
SMILES CC(C)CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2

Introduction

The compound 4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide is a pyridazine derivative. Pyridazines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms in positions 1 and 2. These compounds are of interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This article explores the chemical structure, potential synthesis pathways, and possible applications of this compound based on its functional groups and structural features.

Potential Synthesis Pathways

The synthesis of this compound would likely involve the following steps:

  • Formation of the Pyridazine Core:

    • Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds or diketones to form the pyridazine ring.

  • Functionalization at Position 4:

    • Introducing the methoxy group via nucleophilic substitution or methylation reactions.

  • Substitution at Position 1:

    • Adding a phenyl group through Friedel-Crafts alkylation or Suzuki coupling.

  • Introduction of Carboxamide Group:

    • Reacting a carboxylic acid derivative with an amine (e.g., 2-methylpropylamine) using coupling reagents like EDCI or DCC.

  • Oxidation at Position 6:

    • Introducing the keto group through selective oxidation reactions.

Biological Significance

While no specific biological data is available for this compound, its structural features suggest potential pharmacological activities:

  • Anti-inflammatory Activity:

    • Pyridazine derivatives are known for inhibiting inflammatory mediators like COX enzymes.

  • Anticancer Potential:

    • The presence of electron-donating (methoxy) and electron-withdrawing (keto) groups could enhance interactions with cancer-related targets.

  • Antimicrobial Properties:

    • Aromatic heterocycles often show activity against bacterial and fungal pathogens.

  • Protein Binding:

    • The phenyl ring and carboxamide group may facilitate strong binding to enzyme active sites or receptors.

Applications in Medicinal Chemistry

Due to its structural complexity, this compound could serve as:

  • A lead molecule for designing drugs targeting specific enzymes or receptors.

  • A scaffold for synthesizing derivatives with enhanced potency or selectivity.

  • A probe in biochemical studies to investigate pyridazine-based pharmacophores.

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